molecular formula C10H10N4O4 B13638290 3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13638290
M. Wt: 250.21 g/mol
InChI Key: QKGSRCQUGZRPGX-UHFFFAOYSA-N
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Description

3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolone core: This can be achieved through the condensation of an appropriate hydrazine derivative with a β-keto ester.

    Introduction of the nitropyridine moiety: This step involves the nitration of a pyridine derivative, followed by its coupling with the pyrazolone core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted pyrazolones.

Scientific Research Applications

3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazolone core may inhibit specific enzymes or receptors, leading to its observed biological effects. Pathways involved include oxidative stress response and modulation of inflammatory mediators.

Comparison with Similar Compounds

3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be compared with other pyrazolone derivatives, such as:

    4-aminoantipyrine: Known for its analgesic and antipyretic properties.

    Phenazone: Used as an analgesic and antipyretic.

    Metamizole: A non-opioid analgesic and antipyretic.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(methoxymethyl)-2-(5-nitropyridin-2-yl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-18-6-7-4-10(15)13(12-7)9-3-2-8(5-11-9)14(16)17/h2-3,5H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGSRCQUGZRPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C(=O)C1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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